molecular formula C4H10N2O3 B555070 Canaline CAS No. 496-93-5

Canaline

Cat. No.: B555070
CAS No.: 496-93-5
M. Wt: 134.13 g/mol
InChI Key: FQPGMQABJNQLLF-VKHMYHEASA-N
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Description

Canaline, also known as 2-amino-4-(aminooxy)butanoic acid, is a non-proteinogenic amino acid. It is primarily found in legumes, particularly in the jack bean (Canavalia ensiformis). This compound is structurally related to ornithine, with the key difference being the presence of an aminooxy group in its side chain . This compound is notable for its potent insecticidal and neurotoxic properties .

Mechanism of Action

Target of Action

The primary target of Canaline is the enzyme Ornithine aminotransferase, which is found in mitochondria . This enzyme plays a crucial role in the urea cycle, a series of biochemical reactions in mammals that help detoxify ammonia and produce urea .

Mode of Action

this compound inhibits Ornithine aminotransferase, disrupting its normal function . This inhibition primarily stems from this compound’s ability to readily form oximes with keto acids and aldehydes, especially the pyridoxal phosphate cofactor of many vitamin B6-dependent enzymes .

Biochemical Pathways

this compound affects the urea cycle, a biochemical pathway that converts toxic ammonia to urea for excretion . This compound is a substrate for Ornithine aminotransferase, leading to the synthesis of L-ureidohomoserine . This compound is then converted to L-canavaninosuccinic acid by argininosuccinic acid synthetase. L-canavaninosuccinic acid is cleaved to form L-canavanine, another non-proteinogenic amino acid . This series of reactions forms the this compound-urea cycle, analogous to the ornithine-urea cycle .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its potential as a drug .

Result of Action

The inhibition of Ornithine aminotransferase by this compound leads to the disruption of normal cellular function . In insects, for example, this compound induces almost continuous motor activity, leading to disorientation and less patterned muscle activity . In plants, this compound’s toxicity is likely associated with the formation of non-functional proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors

Preparation Methods

Canaline can be synthesized through various methods. One common approach involves the enzymatic conversion of canavanine using arginase . This method yields this compound with a high degree of purity. Additionally, synthetic routes for this compound involve the use of hydroxylamine and cyanamide to produce hydroxyguanidine, which is then converted to this compound . Industrial production methods often rely on the enzymatic approach due to its efficiency and high yield.

Chemical Reactions Analysis

Canaline undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include oximes and homoserine .

Properties

IUPAC Name

(2S)-2-amino-4-aminooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPGMQABJNQLLF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197925
Record name Canaline
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URL https://comptox.epa.gov/dashboard/DTXSID60197925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Canaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

496-93-5
Record name L-Canaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Canaline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02821
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Record name Canaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(aminooxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name CANALINE
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Record name L-Canaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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